1,1-Diphenyl-2-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-ethanol
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Description
1,1-Diphenyl-2-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-ethanol is a useful research compound. Its molecular formula is C21H17F3O3S and its molecular weight is 406.42. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been reported to act as electron-withdrawing p-type dopants .
Mode of Action
It’s known that similar compounds can act as strong electron-withdrawing agents . This suggests that 1,1-Diphenyl-2-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-ethanol might interact with its targets by accepting electrons, thereby altering the electronic properties of the target molecules.
Biochemical Pathways
Similar compounds have been used in the synthesis of amphoteric alpha-boryl aldehydes and in the enantioselective synthesis of core ring skeletons of leucosceptroids a-d . This suggests that the compound might be involved in similar biochemical pathways.
Pharmacokinetics
A molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Result of Action
Similar compounds have shown neuroprotective effects against low k(+)-induced apoptosis in cerebellar granule neurons (cgns) by different pathways .
Properties
IUPAC Name |
1,1-diphenyl-2-[3-(trifluoromethyl)phenyl]sulfonylethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3O3S/c22-21(23,24)18-12-7-13-19(14-18)28(26,27)15-20(25,16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-14,25H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDJNIRLXLJDDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.